molecular formula C15H18N4O B7058191 2-(2,3-dihydro-1H-inden-5-yl)-N-(4-ethyl-1,2,4-triazol-3-yl)acetamide

2-(2,3-dihydro-1H-inden-5-yl)-N-(4-ethyl-1,2,4-triazol-3-yl)acetamide

Cat. No.: B7058191
M. Wt: 270.33 g/mol
InChI Key: GNGSNYIKJAUTKR-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yl)-N-(4-ethyl-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indene moiety and a triazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)-N-(4-ethyl-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.

    Acetamide Formation: The final step involves the acylation of the triazole-indene intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yl)-N-(4-ethyl-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-N-(4-ethyl-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Modulating Receptor Activity: Acting as an agonist or antagonist.

    Altering Signaling Pathways: Affecting cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-inden-5-yl)-N-(4-methyl-1,2,4-triazol-3-yl)acetamide
  • 2-(2,3-dihydro-1H-inden-5-yl)-N-(4-phenyl-1,2,4-triazol-3-yl)acetamide

Uniqueness

2-(2,3-dihydro-1H-inden-5-yl)-N-(4-ethyl-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern on the triazole ring, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)-N-(4-ethyl-1,2,4-triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-19-10-16-18-15(19)17-14(20)9-11-6-7-12-4-3-5-13(12)8-11/h6-8,10H,2-5,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGSNYIKJAUTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1NC(=O)CC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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